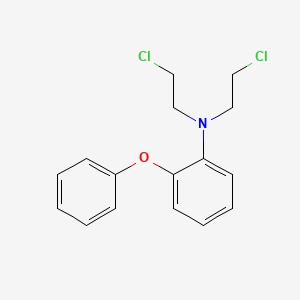

n,n-Bis(2-chloroethyl)-2-phenoxyaniline

Description

Contextualization within Nitrogen Mustard and Phenoxyaniline (B8288346) Chemical Space

The chemical identity of n,n-Bis(2-chloroethyl)-2-phenoxyaniline is defined by its two primary structural components. The bis(2-chloroethyl)amino group, -(N(CH₂CH₂Cl)₂), is the defining feature of nitrogen mustards. wikipedia.org These compounds are known for their ability to form highly reactive aziridinium (B1262131) ions in situ, which can then alkylate nucleophilic sites in biological macromolecules, most notably the N7 position of guanine (B1146940) in DNA. wikipedia.org This DNA alkylation can lead to the formation of inter- and intrastrand cross-links, disrupting DNA replication and transcription, which is the basis of their cytotoxic effects. wikipedia.orgnih.gov

The phenoxyaniline portion of the molecule consists of a phenoxy group (-OC₆H₅) attached to the aniline (B41778) ring. Phenoxyaniline and its derivatives have been investigated for a range of applications, including as intermediates in the synthesis of pharmaceuticals and materials. Certain phenoxyaniline derivatives have been explored for their potential as inhibitors of various enzymes and for other biological activities. The presence of the bulky phenoxy group on the aniline ring can influence the electronic properties and steric hindrance of the nitrogen mustard moiety, potentially modulating its reactivity and biological activity.

Historical Trajectory of Related Chemical Entity Research Methodologies

The study of nitrogen mustards has a long history, originating from their development as chemical warfare agents. nih.gov Their potent biological effects led to their investigation as potential therapeutic agents, marking the beginning of modern cancer chemotherapy in the 1940s. nih.govwikipedia.org Early research methodologies were focused on observing the gross physiological and cellular effects of these compounds.

Over the decades, the techniques used to study nitrogen mustards and related alkylating agents have evolved significantly. The progression of analytical methods has been crucial in understanding their mechanisms of action:

Early Analytical Techniques: Initially, colorimetric assays were used to estimate the presence of nitrogen mustards in aqueous solutions. acs.org These methods, while useful, often lacked specificity.

Chromatographic Methods: The advent of gas chromatography (GC) and later high-performance liquid chromatography (HPLC) provided more sophisticated means to separate and quantify these compounds and their metabolites. researchgate.net However, the inherent instability of many nitrogen mustards posed analytical challenges, often requiring derivatization to form more stable compounds for analysis. researchgate.net

Mass Spectrometry: The coupling of chromatographic techniques with mass spectrometry (MS), particularly GC-MS and LC-MS, has been a significant advancement. fishersci.com These methods allow for the sensitive and specific identification and quantification of nitrogen mustards and their metabolites in biological samples, facilitating detailed pharmacokinetic studies. researchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy has also been employed to identify metabolites, particularly in urine samples. researchgate.net

Overview of Current Academic Research Paradigms for the Compound

While specific academic research on this compound is not widely documented, the current research paradigms for developing novel cytotoxic agents, particularly those based on known pharmacophores like nitrogen mustards, provide a framework for how such a compound would be investigated today.

Rational Drug Design and Molecular Modeling: Modern drug discovery often employs computational methods to predict the interaction of molecules with biological targets. For a compound like this compound, molecular modeling could be used to simulate its interaction with DNA and predict the structural consequences of the resulting adducts. nih.govnih.govresearchgate.net These computational studies help in understanding the differences in reactivity and stability between various nitrogen mustard analogues. acs.org

High-Throughput Screening (HTS): HTS technologies enable the rapid screening of large numbers of compounds for biological activity. atcc.org A compound like this compound could be included in such screens to evaluate its cytotoxicity against a panel of cancer cell lines. nih.govnih.gov This approach allows for the efficient identification of lead compounds for further development. moleculardevices.com

Development of Targeted Derivatives: A major trend in cancer chemotherapy is the development of agents that can be selectively delivered to tumor cells, thereby reducing systemic toxicity. mdpi.com This often involves attaching the cytotoxic moiety (in this case, the nitrogen mustard) to a carrier molecule that targets specific receptors or enzymes that are overexpressed in cancer cells. The phenoxyaniline scaffold of the target compound could potentially be modified to incorporate such targeting functionalities.

Combination Therapies: Research is also focused on the use of alkylating agents in combination with other anticancer drugs to enhance therapeutic efficacy. cuni.cz The investigation of a novel nitrogen mustard would likely include studies to assess its synergistic or additive effects when used with other chemotherapeutic agents or targeted therapies.

Structure

3D Structure

Properties

CAS No. |

27077-16-3 |

|---|---|

Molecular Formula |

C16H17Cl2NO |

Molecular Weight |

310.2 g/mol |

IUPAC Name |

N,N-bis(2-chloroethyl)-2-phenoxyaniline |

InChI |

InChI=1S/C16H17Cl2NO/c17-10-12-19(13-11-18)15-8-4-5-9-16(15)20-14-6-2-1-3-7-14/h1-9H,10-13H2 |

InChI Key |

QVTHUHDLSZTKLX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2N(CCCl)CCCl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes for n,n-Bis(2-chloroethyl)-2-phenoxyaniline

The established pathway to this compound is a sequential process that first involves the synthesis of the backbone structure, 2-phenoxyaniline (B124666), followed by the attachment of the nitrogen mustard moiety.

Synthesis of Key Intermediates (e.g., 2-Phenoxyaniline)

The key intermediate, 2-phenoxyaniline, is a diarylamine ether that can be synthesized through several classical and modern cross-coupling reactions. The most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a traditional copper-catalyzed reaction used to form carbon-oxygen or carbon-nitrogen bonds. wikipedia.orgsynarchive.com To synthesize 2-phenoxyaniline, this reaction can be approached in two ways: coupling an aryl halide with o-aminophenol or coupling an aniline (B41778) with a phenoxy-bearing aryl halide. The reaction typically requires high temperatures (often over 200°C), polar aprotic solvents like Dimethylformamide (DMF) or nitrobenzene, and a stoichiometric amount of copper, often in the form of copper powder or copper(I) salts. wikipedia.org A base, such as potassium carbonate, is also required. chemicalbook.com

The Buchwald-Hartwig amination represents a more modern, palladium-catalyzed approach that has become a cornerstone of C-N bond formation. wikipedia.orgrug.nl This method generally offers milder reaction conditions and higher yields compared to the Ullmann reaction. wikipedia.org The synthesis of 2-phenoxyaniline via this route typically involves the coupling of 2-haloaniline with phenol (B47542) or, more commonly, an aryl halide with aniline in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands such as BINAP and DPPF being highly effective. wikipedia.orgorganic-synthesis.com

| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |

|---|---|---|

| Catalyst | Copper (Cu powder, CuI) wikipedia.org | Palladium (Pd(OAc)2, Pd2(dba)3) organic-synthesis.com |

| Ligand | Often none, or simple ligands like phenanthroline chemeurope.com | Bulky phosphine ligands (e.g., BINAP, DPPF, XPhos) wikipedia.orgrug.nl |

| Base | Inorganic (K2CO3, Cs2CO3) chemicalbook.com | Strong, non-nucleophilic (NaOtBu, LHMDS) or inorganic (Cs2CO3) organic-synthesis.com |

| Solvent | High-boiling polar (DMF, DMSO, Nitrobenzene) wikipedia.org | Aprotic (Toluene, Dioxane) organic-synthesis.com |

| Temperature | High (150-250 °C) wikipedia.org | Mild to moderate (RT to 110 °C) organic-synthesis.com |

| Substrate Scope | Often limited to activated aryl halides wikipedia.org | Very broad, including chlorides, bromides, and triflates organic-chemistry.org |

N-Alkylation and Chloroethylation Reactions

Once the 2-phenoxyaniline intermediate is obtained, the final step is the introduction of the bis(2-chloroethyl) groups onto the primary amine. This is achieved through a nucleophilic substitution reaction, specifically an N-alkylation.

A common and direct method for this transformation utilizes bis(2-chloroethyl)amine (B1207034) hydrochloride . acgpubs.orgnih.gov In this procedure, the 2-phenoxyaniline acts as a nucleophile, attacking the electrophilic carbon atoms of the chloroethyl groups. Because the starting amine is a primary amine, a bis-alkylation occurs to form the tertiary amine product. The reaction requires a base, such as triethylamine or potassium carbonate, to first neutralize the hydrochloride salt, liberating the free bis(2-chloroethyl)amine, and to deprotonate the 2-phenoxyaniline, thereby increasing its nucleophilicity. google.comgoogle.com The reaction is typically carried out in a polar aprotic solvent like DMF at elevated temperatures to ensure completion. acgpubs.org

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound is crucial for maximizing yield and purity while minimizing side reactions.

For the synthesis of the 2-phenoxyaniline intermediate :

In the Ullmann condensation , modern approaches have focused on using soluble copper catalysts and adding specific ligands to lower the harsh reaction temperatures and improve yields. wikipedia.orgchemeurope.com

In the Buchwald-Hartwig amination , optimization largely revolves around the selection of the palladium precursor, ligand, base, and solvent. High-throughput experimentation has shown that different combinations are optimal for different substrates. purdue.edu The development of increasingly sophisticated ligands has been a key driver in making this reaction more general and efficient. rug.nl

For the N-alkylation step :

Stoichiometry : The molar ratio of the amine, bis(2-chloroethyl)amine hydrochloride, and the base must be carefully controlled. An excess of the alkylating agent can lead to undesired side products.

Base Selection : The choice of base is important. A base that is strong enough to deprotonate the aniline but not so strong as to cause decomposition of the reactants or products is ideal.

Temperature and Time : The reaction temperature is a critical parameter. Higher temperatures increase the reaction rate but can also promote the formation of byproducts through elimination reactions or decomposition of the nitrogen mustard moiety. The reaction time must be monitored to ensure full conversion without significant product degradation.

Exploration of Novel Synthetic Strategies

While the established routes are effective, ongoing research in organic chemistry continues to provide novel strategies that could be applied to the synthesis of this compound, potentially offering improved efficiency, sustainability, or access to new derivatives.

Advanced Coupling Reactions for Aromatic Linkages

The synthesis of the 2-phenoxyaniline core remains a target for methodological improvement. Modern advancements in cross-coupling reactions offer alternatives to the classical methods.

Ligand-Accelerated Ullmann Reactions : Recent developments have revived the Ullmann reaction by incorporating ligands that accelerate the copper-catalyzed process, allowing for significantly lower reaction temperatures and catalyst loadings. chemeurope.com Applying these improved conditions could make the copper-catalyzed route more competitive with palladium-based methods.

Next-Generation Buchwald-Hartwig Catalysts : The field of palladium catalysis is constantly evolving. The development of "third" and "fourth" generation phosphine ligands (e.g., BrettPhos, RuPhos) has enabled the coupling of previously challenging substrates, including heteroaryl chlorides and amines, at very low catalyst loadings. rug.nl These advanced systems could further optimize the synthesis of 2-phenoxyaniline.

C-H Activation/Functionalization : An emerging strategy involves the direct coupling of an aromatic C-H bond with a nucleophile, bypassing the need for a pre-functionalized aryl halide. While still in development for these specific linkages, C-H amination or etherification reactions represent a future frontier for creating the 2-phenoxyaniline scaffold with greater atom economy. nih.gov

Stereoselective Synthesis Approaches

The parent molecule, this compound, is achiral. However, the principles of stereoselective synthesis would be paramount in the preparation of chiral analogues or derivatives, which could have unique biological properties.

Atroposelective Synthesis : If bulky substituents were introduced onto the phenyl rings of the 2-phenoxyaniline core, rotation around the C-O or C-N single bonds could be restricted, leading to the existence of stable, separable atropisomers (axially chiral molecules). mdpi.com Novel synthetic strategies could focus on the atropselective construction of this C-N or C-O axis. This can be achieved using chiral catalysts, such as chiral phosphoric acids or transition metal complexes with chiral ligands, that can differentiate between the two rotational conformers during the bond-forming step. mdpi.com

Synthesis of Chiral Nitrogen Centers : While the nitrogen in the final compound is a tertiary amine and not a stable stereocenter under normal conditions, certain nitrogen-containing molecules can be synthesized enantioselectively. researchgate.netchemistryworld.com Methodologies for the enantioselective C-H activation or asymmetric synthesis could be adapted to create derivatives where the nitrogen atom is part of a larger chiral structure, or where chirality is installed elsewhere in the molecule using the nitrogen mustard group as a handle for further reactions.

Design and Synthesis of Structural Analogues and Derivatives

The chemical scaffold of this compound presents multiple opportunities for structural modification to explore structure-activity relationships and develop novel chemical probes. These modifications can be broadly categorized into three areas: alterations of the phenoxy ring system, variations of the bis(2-chloroethyl)amine moiety, and the introduction of functional tags.

Modifications on the Phenoxy Ring System

The phenoxy ring system of this compound is a prime target for chemical modification to modulate the compound's electronic and steric properties. A common synthetic strategy to achieve a variety of substitutions on the phenoxy ring involves the use of substituted phenols in an Ullmann condensation or Buchwald-Hartwig amination reaction with a suitable 2-haloaniline derivative. This approach allows for the introduction of a wide range of functional groups onto the phenoxy ring.

Table 1: Examples of Potential Substituents on the Phenoxy Ring

| Substituent | Potential Effect |

| Electron-donating groups (e.g., -OCH₃, -CH₃) | May increase electron density on the aniline nitrogen, potentially altering reactivity. |

| Electron-withdrawing groups (e.g., -NO₂, -CF₃) | May decrease electron density on the aniline nitrogen, influencing chemical properties. |

| Halogens (e.g., -F, -Cl, -Br) | Can alter lipophilicity and introduce a handle for further chemical modification. |

| Bulky groups (e.g., -t-butyl) | May introduce steric hindrance, affecting intermolecular interactions. |

Structural Variations of the Bis(2-chloroethyl)amine Moiety

The bis(2-chloroethyl)amine moiety is a critical pharmacophore in many biologically active molecules. Variations in this part of the structure can influence reactivity and selectivity. One common modification involves replacing the chlorine atoms with other leaving groups, such as bromine or iodine, to fine-tune the alkylating activity.

Another approach involves altering the length of the alkyl chains. For example, replacing the 2-chloroethyl groups with 3-chloropropyl groups could change the geometry of the resulting DNA cross-links if the compound were to interact with DNA. The synthesis of such analogues would typically involve the N-alkylation of 2-phenoxyaniline with the appropriate haloalkyl halide.

Furthermore, the nitrogen atom of the bis(2-chloroethyl)amine can be incorporated into a heterocyclic system, such as a piperazine ring. The synthesis of 1-(2-(2,4-dimethylphenylthio)phenyl)piperazine from 2-((2,4-Dimethylphenyl)thio)aniline and bis(2-chloroethyl)amine hydrochloride illustrates a cyclization reaction that could be adapted to the phenoxy analogue. acgpubs.org

Table 2: Potential Structural Variations of the Amine Moiety

| Modification | Rationale |

| Replacement of chlorine with other halogens | Modulate alkylating reactivity. |

| Alteration of alkyl chain length | Influence the geometry of potential intermolecular interactions. |

| Incorporation into a heterocyclic ring | Constrain the conformation of the amine moiety and alter solubility. |

Introduction of Functional Tags for Research Probes

To investigate the mechanism of action and cellular localization of this compound, functional tags can be incorporated into its structure. These tags can be fluorescent dyes, biotin for affinity purification, or radioactive isotopes for imaging studies.

The synthetic strategy for introducing such tags would depend on the nature of the tag and the desired point of attachment. For instance, a fluorescent tag could be appended to the phenoxy ring if a suitable functional group, such as an amino or carboxyl group, is first introduced on the ring. Alternatively, a linker arm could be attached to the aniline nitrogen, provided that this does not abolish the desired activity of the parent compound.

The development of redox-active derivatives of bis(2-chloroethylamine) for brain delivery highlights a sophisticated approach to functionalization. researchgate.net In this case, the cytotoxic moiety is attached to a dihydropyridine carrier system to facilitate passage across the blood-brain barrier. researchgate.net This principle of using a carrier or probe molecule can be applied to attach various functional tags to this compound for research purposes.

Structure Activity Relationship Sar and Ligand Design Principles

Identification of Key Structural Determinants for Molecular Interactions

The molecular architecture of n,n-Bis(2-chloroethyl)-2-phenoxyaniline is comprised of three principal components that are critical for its interactions with biological macromolecules: the aniline (B41778) core, the phenoxy substituent, and the reactive bis(2-chloroethyl)amino group.

The bis(2-chloroethyl)amino moiety is the quintessential pharmacophore of this class of aromatic nitrogen mustards. wikipedia.org This group is responsible for the compound's alkylating activity, which is the primary mechanism of its cytotoxic effects. pharmacologyeducation.org The nitrogen atom's lone pair of electrons can participate in an intramolecular cyclization, forming a highly reactive aziridinium (B1262131) ion. wikipedia.org This electrophilic intermediate is then susceptible to nucleophilic attack by biological macromolecules, most notably the N7 atom of guanine (B1146940) bases in DNA. uantwerpen.be The presence of two chloroethyl groups allows for a second alkylation event, leading to the formation of interstrand cross-links in the DNA, which can inhibit DNA replication and trigger apoptosis. wikipedia.org

The aniline ring serves as a scaffold for the reactive nitrogen mustard group. Its aromatic nature modulates the reactivity of the bis(2-chloroethyl)amino moiety. The electron-donating or withdrawing properties of substituents on the aniline ring can influence the nucleophilicity of the nitrogen atom, thereby affecting the rate of aziridinium ion formation and, consequently, the compound's alkylating potency. ebrary.net

The 2-phenoxy group is a significant structural feature that influences the compound's physicochemical properties, such as lipophilicity and steric bulk. This group can impact the molecule's ability to traverse cell membranes and its orientation within the binding pocket of a target protein. The ether linkage and the additional phenyl ring introduce conformational flexibility, which may be a key determinant in its molecular recognition by biological targets.

Analysis of Substituent Effects on Molecular Recognition and Reactivity

The introduction of substituents on either the aniline or the phenoxy ring of this compound can profoundly alter its molecular recognition and reactivity. These effects can be broadly categorized into electronic and steric influences.

Electronic Effects: The electronic nature of substituents on the aromatic rings directly impacts the reactivity of the nitrogen mustard.

Electron-donating groups (e.g., methoxy, methyl) on the aniline ring increase the electron density on the nitrogen atom. This enhances its nucleophilicity and facilitates the formation of the aziridinium ion, leading to a more reactive compound.

Electron-withdrawing groups (e.g., nitro, cyano) have the opposite effect. They decrease the electron density on the nitrogen, making the formation of the aziridinium ion more difficult and thus reducing the compound's alkylating activity. ebrary.net

Steric Effects: The size and position of substituents can influence the compound's ability to interact with its biological targets. Large, bulky substituents may sterically hinder the approach of the molecule to the nucleophilic sites on DNA or other macromolecules. The position of the substituent is also crucial; for example, a substituent at the ortho position to the nitrogen mustard group may have a more significant steric impact than one at the para position.

The following interactive table summarizes the predicted effects of various substituents on the reactivity of this compound, based on general principles of nitrogen mustard chemistry.

| Substituent Group | Position | Electronic Effect | Predicted Impact on Reactivity |

| Methoxy (-OCH3) | Aniline or Phenoxy | Electron-donating | Increase |

| Methyl (-CH3) | Aniline or Phenoxy | Electron-donating | Increase |

| Nitro (-NO2) | Aniline or Phenoxy | Electron-withdrawing | Decrease |

| Cyano (-CN) | Aniline or Phenoxy | Electron-withdrawing | Decrease |

| Halogen (-Cl, -Br) | Aniline or Phenoxy | Electron-withdrawing (inductive), Weakly donating (resonance) | Net Decrease |

Investigation of Stereochemical Impact on Biological System Engagement

For the parent compound, this compound, which is achiral, there are no stereoisomers. However, the introduction of chiral centers, for instance, through substitution on the chloroethyl side chains or by incorporating a chiral substituent on the aromatic rings, would result in stereoisomers with potentially different biological activities.

Generally, in the context of drug-receptor interactions, stereochemistry plays a pivotal role. The three-dimensional arrangement of atoms in a molecule can significantly affect its binding affinity and efficacy. If a chiral version of this compound were to be synthesized, it would be expected that the different enantiomers or diastereomers would exhibit varying levels of biological activity. This is because the binding sites of biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the different stereoisomers of a ligand. For example, the L-phenylalanine moiety in the nitrogen mustard melphalan (B128) is crucial for its transport into cells via amino acid transporters. biointerfaceresearch.com

Computational and In Vitro Approaches to Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of analogs of this compound, QSAR studies could provide valuable insights into the key molecular descriptors that govern their activity. nih.gov

A typical QSAR study for this class of compounds would involve the following steps:

Data Set Compilation: A series of this compound analogs with varying substituents would be synthesized, and their biological activity (e.g., cytotoxicity against a cancer cell line) would be determined in vitro.

Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure, including:

Electronic descriptors: Hammett constants (σ), dipole moment, and partial atomic charges.

Steric descriptors: Molar refractivity (MR) and Taft steric parameters (Es).

Hydrophobic descriptors: Partition coefficient (logP).

Topological descriptors: Molecular connectivity indices.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be employed to develop a mathematical equation that correlates the calculated descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the developed QSAR model would be rigorously validated using internal and external validation techniques.

A hypothetical QSAR equation for a series of this compound analogs might take the following form:

log(1/IC50) = alogP - b(logP)^2 + cσ + dEs + e

Where:

IC50 is the concentration of the compound that inhibits 50% of a biological process.

logP is the logarithm of the octanol-water partition coefficient, representing hydrophobicity.

σ is the Hammett constant, representing the electronic effect of a substituent.

Es is the Taft steric parameter.

a, b, c, d, and e are regression coefficients determined from the statistical analysis.

Molecular and Cellular Mechanistic Investigations

Interactions with Biological Macromolecules

The primary mechanism of action for compounds containing the bis(2-chloroethyl)amine (B1207034) moiety involves the alkylation of nucleic acids and proteins. This covalent modification can lead to the inhibition of DNA replication and transcription, ultimately triggering cellular arrest and apoptosis. nih.gov

The cytotoxic effects of nitrogen mustards like n,n-Bis(2-chloroethyl)-2-phenoxyaniline are predominantly attributed to their reaction with DNA. These compounds can form both single-strand adducts (monoalkylation) and, more critically, covalent links between the two strands of the DNA double helix, known as interstrand crosslinks (ICLs). nih.govnih.gov An ICL acts as a profound physical barrier, preventing the separation of DNA strands, which is a prerequisite for both replication and transcription. nih.gov Even a small number of unrepaired ICLs can be lethal to a cell. nih.gov

The alkylation process is not a direct reaction of the chloroethyl group with DNA. Instead, it proceeds through a highly reactive cationic intermediate. The reaction mechanism involves an intramolecular cyclization where the nitrogen atom attacks the β-carbon of one of the chloroethyl groups, displacing the chloride ion. nih.gov This process forms a strained, three-membered ring known as an aziridinium (B1262131) ion. nih.govmdpi.com

This aziridinium ion is a potent electrophile that readily reacts with nucleophilic sites on biological molecules. nih.govmdpi.com After the first alkylation event (forming a monoadduct), the second chloroethyl arm can undergo the same cyclization process to form another aziridinium ion, which then reacts with a second nucleophilic site. nih.gov When this second reaction occurs on the opposite strand of the DNA helix, it results in an interstrand cross-link. nih.gov

Table 1: Step-wise Mechanism of DNA Interstrand Crosslinking

| Step | Process | Intermediate/Product | Reactivity |

|---|---|---|---|

| 1 | Intramolecular Cyclization | Formation of a highly reactive aziridinium ion intermediate. | High |

| 2 | First Alkylation (Monoadduct Formation) | The aziridinium ion reacts with a nucleophilic site on a DNA base (e.g., N7 of guanine). | Moderate |

| 3 | Second Intramolecular Cyclization | The remaining chloroethyl arm forms a second aziridinium ion. | High |

| 4 | Second Alkylation (Crosslink Formation) | The second aziridinium ion reacts with a DNA base on the complementary strand, forming an interstrand cross-link. | Moderate |

The alkylation of DNA by nitrogen mustards is not random. The primary and most frequent target for these agents is the N7 position of guanine (B1146940) residues due to its high nucleophilicity. nih.govnih.govresearchgate.net Alkylation at this site is the initial step for the majority of subsequent DNA lesions. nih.gov Another, less frequent, site of mono-alkylation is the N3 position of adenine. nih.gov

Interstrand cross-links are formed with even greater specificity. Research has shown that these cross-links occur almost exclusively between two guanine residues. nih.gov There is also a sequence preference, with the 5'-GNC-3' sequence being a common site for cross-linking. nih.gov The formation of a cross-link introduces significant distortion to the DNA helix, as the five-atom chain of the mustard is shorter than the normal distance between the guanines on opposite strands, causing the DNA to bend. nih.gov

Table 2: Common DNA Alkylation Sites for Nitrogen Mustards

| Macromolecule | Primary Target Base | Primary Target Atom | Type of Lesion |

|---|---|---|---|

| DNA | Guanine | N7 | Monoadduct, Interstrand Crosslink |

The formation of DNA adducts and cross-links by alkylating agents triggers a complex cellular signaling network known as the DNA Damage Response (DDR). In vitro studies on monofunctional nitrogen mustards have shown that the resulting DNA adducts can be recognized and processed by cellular repair machinery, including the Base Excision Repair (BER) and Nucleotide Excision Repair (NER) pathways. nih.gov

The BER pathway, which involves the enzyme Poly(ADP-ribose) polymerase 1 (PARP1), is particularly important. nih.gov When PARP1 is deficient or inhibited, the repair of these alkylation-induced lesions is compromised, leading to the accumulation of DNA strand breaks and the activation of downstream DDR signaling. nih.gov Furthermore, studies on related chloroethylating agents have demonstrated that their metabolites can directly inhibit DNA repair processes, potentially potentiating their cytotoxic effects by preventing the cell from fixing the damage they inflict. capes.gov.br

While DNA is the primary target, the reactive aziridinium intermediates generated from this compound can also alkylate proteins. Nucleophilic amino acid residues such as cysteine, histidine, and lysine (B10760008) are potential targets for covalent modification. Such binding can lead to conformational changes in proteins, altering or inhibiting their biological function.

The covalent modification of enzymes by this compound can lead to irreversible inhibition. By binding to the active site or an allosteric site, the compound can permanently inactivate the enzyme, disrupting the metabolic pathway it governs.

A key area of investigation for chloroethylating agents involves their interaction with DNA repair enzymes. For example, O⁶-alkylguanine-DNA alkyltransferase (AGT) is a critical repair protein that removes alkyl groups from the O⁶ position of guanine. Studies on 2-chloroethyl nitrosoureas, which also alkylate DNA, have shown a strong correlation between cellular resistance to the drug and the activity level of AGT. researchgate.net Cells with high levels of AGT can more effectively repair the initial DNA lesions before they can mature into lethal interstrand cross-links. researchgate.net Therefore, this compound could potentially modulate the activity of such repair enzymes, either by direct alkylation of the enzyme itself or by depleting its activity through the generation of a high load of DNA adducts. The kinetics of such inhibition would likely be non-competitive and irreversible due to the covalent nature of the binding. nih.gov

DNA Alkylation and Interstrand Crosslinking Mechanisms

Cellular Response and Pathway Modulation in Experimental Models

While specific studies on this compound are lacking, the known mechanisms of related nitrogen and sulfur mustards provide a framework for its potential cellular effects.

Cell Cycle Progression Analysis and Arrest Induction

Investigations into various mustard compounds have demonstrated their capacity to disrupt the normal progression of the cell cycle. nih.gov The DNA damage inflicted by these alkylating agents often leads to the activation of cell cycle checkpoints, which can induce arrest in different phases of the cycle to prevent the replication of damaged DNA. nih.govnih.gov For instance, the DNA damage response can activate proteins that suppress cell cycle progression, allowing time for DNA repair. nih.gov However, without direct experimental analysis of this compound, the specific phase of cell cycle arrest it may induce remains speculative.

Apoptosis and Regulated Cell Death Pathways

The induction of apoptosis, or programmed cell death, is a hallmark of many cytotoxic agents, including mustard compounds. Studies on sulfur mustard have shown that it can induce both apoptosis and necrosis in a concentration-dependent manner in endothelial cells. nih.gov Apoptosis is a tightly regulated process that eliminates damaged cells without inducing an inflammatory response. The mitochondrial pathway is a common route for apoptosis induction. While it is plausible that this compound could trigger apoptosis through similar mechanisms, empirical evidence is required for confirmation.

Autophagy Modulation and Lysosomal Function Research

Autophagy is a cellular process responsible for the degradation of damaged organelles and proteins, playing a dual role in both cell survival and cell death. Some studies have indicated that exposure to sulfur mustard can affect the autophagy pathway in lung tissue. nih.gov Specifically, while the mRNA levels of an autophagy marker increased, the corresponding protein levels were found to be down-regulated, suggesting a complex modulation of this pathway. nih.gov The influence of this compound on autophagy and lysosomal function is an area that warrants investigation.

Subcellular Localization and Accumulation Studies

The effectiveness of a cytotoxic compound is often related to its ability to reach and accumulate at its target sites within the cell. For alkylating agents like nitrogen mustards, the primary target is the DNA within the nucleus. Therefore, it is anticipated that this compound would need to traverse the cell and nuclear membranes to exert its effect. However, no specific studies on its subcellular localization or accumulation patterns have been reported.

Investigations into Cellular Proliferation and Viability in Cultured Cells

As alkylating agents, nitrogen mustards are known to be particularly toxic to rapidly proliferating cells. nih.gov This is because the process of cell division provides more opportunities for the compound to interact with and damage the DNA. nih.gov Consequently, it is highly probable that this compound would inhibit cellular proliferation and reduce cell viability in cultured cancer cells. Quantitative assessments, such as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), would be necessary to determine its potency.

Interactive Data Table: General Effects of Mustard Agents on Cellular Processes

| Cellular Process | General Effect of Mustard Agents |

| Cell Cycle Progression | Disruption and potential arrest at various checkpoints due to DNA damage. nih.govnih.gov |

| Apoptosis | Induction of programmed cell death, often in a dose-dependent manner. nih.gov |

| Necrosis | Can be induced at higher concentrations of the agent. nih.gov |

| Autophagy | Modulation of the pathway has been observed, with complex effects on marker proteins. nih.gov |

| Cellular Proliferation | Inhibition, particularly in rapidly dividing cells. nih.gov |

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of n,n-Bis(2-chloroethyl)-2-phenoxyaniline.

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons. The spectrum can be divided into two main regions: the aromatic region, corresponding to the protons on the two phenyl rings, and the aliphatic region, corresponding to the protons on the two chloroethyl side chains.

Aromatic Region (approx. δ 6.8-7.5 ppm): This region is expected to be complex due to the signals from the eight protons of the two distinct aromatic rings. The protons on the phenoxy ring and the substituted aniline (B41778) ring will exhibit intricate splitting patterns (multiplets) resulting from spin-spin coupling with their neighbors. The chemical shifts are influenced by the electron-donating effects of the ether oxygen and the tertiary amine nitrogen, and the substitution pattern on the aniline ring.

Aliphatic Region (approx. δ 3.6-4.0 ppm): The eight aliphatic protons of the two identical N,N-bis(2-chloroethyl) groups are expected to show a characteristic pattern. Due to the free rotation around the C-C bonds, the protons on the carbon adjacent to the nitrogen (N-CH₂) and the protons on the carbon adjacent to the chlorine (CH₂-Cl) will each be chemically equivalent. They typically form an A₂B₂ system, appearing as two triplets. The N-CH₂ protons are deshielded by the adjacent nitrogen and will appear further downfield than the CH₂-Cl protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.5 - 6.8 | Multiplet (m) | 8H | Ar-H (Protons on both aromatic rings) |

| ~ 3.9 - 3.7 | Triplet (t) | 4H | -N-(CH₂ -CH₂Cl)₂ |

Note: Predicted values are based on analysis of similar structures. Actual experimental values may vary based on solvent and instrument frequency.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. For this compound, a total of 10 unique carbon signals are predicted, assuming the two chloroethyl groups are equivalent.

Aromatic Region (approx. δ 115-160 ppm): Eight distinct signals are expected in this region, corresponding to the 12 carbons of the two aromatic rings. Carbons directly attached to the oxygen and nitrogen atoms (C-O and C-N) will be the most downfield due to the high electronegativity of these heteroatoms.

Aliphatic Region (approx. δ 40-55 ppm): Two signals are predicted for the aliphatic side chains. The carbon atom bonded to the nitrogen (N-C H₂) typically appears around δ 50-55 ppm, while the carbon bonded to the chlorine (C H₂Cl) is found further upfield, around δ 40-45 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 160 - 115 | Ar-C (8 signals for 12 aromatic carbons) |

| ~ 55 - 50 | -N-(CH₂ -CH₂Cl)₂ |

Note: Predicted values are based on analysis of similar structures like 2-phenoxyaniline (B124666). chemicalbook.com

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are indispensable. researchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the triplet signals of the N-CH₂ - and -CH₂ Cl protons, confirming their connectivity within the ethyl chain. It would also help to trace the connectivity of adjacent protons within each aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping the complete molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include:

From the N-CH₂ protons to the aniline ring carbons, especially the C-N carbon, confirming the attachment of the side chains to the nitrogen.

From the aniline ring protons to the ether-linked carbon (Ar-O), confirming the position of the phenoxy group.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the various functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound would display a combination of absorptions corresponding to its aromatic, ether, tertiary amine, and alkyl halide components.

Table 3: Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Aliphatic (-CH₂) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1350 - 1250 | C-N Stretch | Tertiary Aromatic Amine |

| ~ 1240 | C-O-C Asymmetric Stretch | Aryl Ether |

| ~ 1040 | C-O-C Symmetric Stretch | Aryl Ether |

The presence of strong bands in the aromatic C=C stretching region, coupled with the characteristic C-O ether bands and the C-Cl stretch, would provide strong evidence for the proposed structure. libretexts.orglibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment

UV-Vis spectroscopy provides information on the electronic transitions within the molecule's chromophores. The this compound molecule contains an extended conjugated system involving the aniline and phenoxy rings, which gives rise to characteristic π → π* transitions. The nitrogen and oxygen atoms act as auxochromes, influencing the position and intensity of the absorption maxima (λmax). The spectrum is expected to show strong absorption bands in the ultraviolet region, likely with a primary maximum around 250 nm and a shoulder at a longer wavelength, potentially extending towards 300 nm. While not as structurally definitive as NMR or MS, UV-Vis spectroscopy is a highly sensitive method for quantifying the compound and assessing its purity using the Beer-Lambert law.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns upon ionization.

Molecular Ion Peak (M⁺): The molecular formula is C₁₆H₁₇Cl₂NO. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to its molecular weight. A critical feature would be the isotopic pattern for a molecule containing two chlorine atoms, resulting in peaks at M⁺, M+2, and M+4 with a characteristic intensity ratio of approximately 9:6:1.

Fragmentation Pattern: The fragmentation of the molecular ion provides a fingerprint that helps confirm the structure. Key predicted fragmentation pathways include:

Formation of an Aziridinium (B1262131) Ion: This is a classic fragmentation pathway for nitrogen mustards. It involves the loss of a chlorine atom followed by intramolecular cyclization of a chloroethyl side chain, resulting in a stable aziridinium cation. This is often a prominent peak in the spectrum.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen can lead to the loss of a •CH₂Cl radical.

Cleavage of the Ether Bond: Fragmentation at the aryl ether C-O bond can occur.

Loss of Chloroethyl Groups: Loss of one or both chloroethyl side chains can also be observed.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (Predicted) | Corresponding Fragment / Loss |

|---|---|

| ~ 310 | [M]⁺ (with Cl₂ isotopic pattern) |

| M - 35/36 | Loss of •Cl or HCl |

| M - 49 | Loss of •CH₂Cl |

| M - 63 | Loss of •CH₂CH₂Cl |

| Variable | Aziridinium cation fragments |

Analysis of these fragments, particularly the characteristic aziridinium ion, provides strong corroborating evidence for the N,N-bis(2-chloroethyl)aniline substructure. researchgate.netdtic.mil

Chromatographic Methodologies for Isolation and Purity Verification (e.g., HPLC, GC)

Chromatographic techniques are paramount in the analysis of organic compounds like this compound, enabling both the separation of the compound from reaction mixtures and the determination of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method would likely be the standard approach. This would involve a nonpolar stationary phase (typically a C18 or C8 bonded silica (B1680970) column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A hypothetical HPLC method for the purity verification of this compound could involve the parameters outlined in the table below. The primary peak in the chromatogram would correspond to the target compound, and its area percentage would provide a quantitative measure of purity. Any other peaks would indicate the presence of impurities.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Specification |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water |

| Detector | UV-Vis Detector (monitoring at a wavelength determined by the compound's UV spectrum) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Note: The parameters in this table are illustrative and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC)

For compounds that are volatile and thermally stable, Gas Chromatography is a powerful analytical tool. Given the structure of this compound, it is likely amenable to GC analysis. In GC, the sample is vaporized and injected into a chromatographic column. Separation occurs as the analyte is transported by a carrier gas and interacts with the stationary phase lining the column.

A typical GC method would employ a capillary column with a nonpolar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection, with the latter providing both quantitative data and structural information based on the fragmentation pattern of the molecule.

Table 2: Representative GC Parameters for the Analysis of this compound

| Parameter | Specification |

| Column | Capillary column (e.g., 30 m x 0.25 mm) with a polysiloxane-based stationary phase |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Oven Temperature Program | A temperature gradient (e.g., starting at 100 °C and ramping to 300 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

Note: The parameters in this table are representative and would need to be optimized for the specific analysis of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry. To perform this analysis on this compound, a single crystal of suitable quality would first need to be grown.

Upon successful crystal growth, the crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The data obtained from an X-ray crystallographic analysis are extensive and provide a wealth of structural information. Key parameters that would be determined for this compound are presented in the table below. This information is crucial for understanding the molecule's conformation, intermolecular interactions in the solid state, and for confirming its absolute structure.

Table 3: Key Crystallographic Data Obtainable for this compound

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The distances between bonded atoms, providing insight into bond orders. |

| Bond Angles | The angles formed by three connected atoms, defining the molecule's geometry. |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

Note: The data in this table represent the types of information that would be obtained from a successful X-ray crystallographic analysis of this compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of molecules like n,n-Bis(2-chloroethyl)-2-phenoxyaniline. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are employed to optimize the molecular geometry and calculate various electronic properties. These calculations provide a detailed understanding of bond lengths, bond angles, and dihedral angles, which are crucial for determining the molecule's three-dimensional conformation.

For instance, in a study on the related compound Cyclophosphamide, DFT calculations were used to determine its optimized geometrical parameters. nih.gov This level of theory allows for the precise calculation of the electronic distribution and energy levels within the molecule, forming the basis for further computational analyses.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that helps in predicting the reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally suggests higher reactivity. wuxibiology.com

In the computational analysis of Cyclophosphamide, the HOMO-LUMO energy gap was calculated to be -0.231 eV and 0.043 eV, respectively, indicating the molecule's biochemical activity. nih.gov The distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for nucleophilic and electrophilic attack.

Table 1: Frontier Molecular Orbital Energies for a Structurally Related Compound (Cyclophosphamide)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -0.231 |

| LUMO | 0.043 |

| Energy Gap (ΔE) | 0.274 |

Data is for Cyclophosphamide and is used here to illustrate the concept.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to identify the electrophilic and nucleophilic sites of a molecule. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and prone to electrophilic attack. Conversely, blue regions signify positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack.

For a molecule like this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms due to their high electronegativity, and positive potential around the hydrogen atoms. In the study of Cyclophosphamide, the MEP map was used to understand the charge distribution and identify the chemically reactive regions of the molecule. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.org It examines the delocalization of electron density between occupied Lewis-type NBOs (donors) and unoccupied non-Lewis-type NBOs (acceptors). This analysis is particularly useful for understanding intramolecular charge transfer (ICT) and hyperconjugative interactions that contribute to the stability of the molecule.

The stabilization energy E(2) associated with these interactions can be quantified, with higher values indicating stronger interactions. For example, in the analysis of Cyclophosphamide, NBO calculations were performed to investigate the donor-acceptor interactions and the stability of the molecule. nih.gov Such analysis for this compound would reveal the electronic delocalization from the lone pairs of oxygen and nitrogen to the antibonding orbitals of adjacent bonds.

Molecular Docking Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target receptor, typically a protein. This method is crucial in drug design and discovery for modeling the interaction between a small molecule and its biological target. The simulation calculates the binding affinity, which is an estimation of the strength of the interaction.

While specific docking studies for this compound were not found, the methodology is exemplified in the study of Cyclophosphamide, where it was docked with the PI3K/AKT inhibitor protein to affirm its bio-activity as an anti-lung cancer agent. nih.gov Such simulations for this compound would involve preparing the 3D structure of the ligand and the target protein, performing the docking using software like AutoDock, and analyzing the resulting binding poses and energies.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion, MD simulations can model the movements of atoms and molecules, providing insights into conformational changes, stability, and interactions with the surrounding environment. researchgate.netchemrxiv.org

For a flexible molecule like this compound, MD simulations could be used to explore its conformational landscape and identify the most stable conformations in different solvents or in the presence of a biological target. These simulations provide a time-resolved understanding of molecular behavior that is not accessible through static modeling techniques.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can be used to predict various spectroscopic parameters, such as vibrational frequencies (FT-IR and FT-Raman), which can then be compared with experimental data for validation. DFT calculations are commonly used to compute the harmonic vibrational frequencies of a molecule. The calculated spectra can aid in the assignment of experimental vibrational bands to specific molecular motions.

In the comprehensive study of Cyclophosphamide, the vibrational assignments were made by employing FT-IR and FT-Raman spectroscopy, and the results were compared with the theoretical frequencies calculated using the B3LYP functional with the 6-311++G(d,p) basis set. nih.gov This comparison between theoretical and experimental data provides a robust validation of the computational model and a deeper understanding of the molecule's vibrational properties.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cyclophosphamide |

Future Research Trajectories and Unexplored Scientific Avenues

Development of Targeted Delivery Systems in Experimental Models (non-clinical)

A significant challenge with conventional chemotherapeutic agents, including nitrogen mustards, is their lack of selectivity, leading to systemic toxicity. nih.govoncohemakey.com Future research should prioritize the development of targeted delivery systems for n,n-Bis(2-chloroethyl)-2-phenoxyaniline to enhance its efficacy against cancer cells while minimizing off-target effects. Non-clinical experimental models will be crucial in evaluating these strategies.

Promising approaches for targeted delivery include the design of prodrugs that are activated specifically within the tumor microenvironment. manchester.ac.ukresearchgate.net This could involve creating derivatives of this compound that are cleaved by tumor-specific enzymes or under hypoxic conditions, which are characteristic of many solid tumors. manchester.ac.uk Furthermore, advanced strategies such as Antibody-Directed Enzyme Prodrug Therapy (ADEPT) and Gene-Directed Enzyme Prodrug Therapy (GDEPT) could be adapted for this compound, offering a high degree of precision in drug activation. mdpi.com

The use of nanocarriers represents another vital area of exploration. mdpi.com Encapsulating this compound within nanoparticles, liposomes, or polymer micelles could improve its solubility, stability, and pharmacokinetic profile. mdpi.com These nanocarriers can be further functionalized with ligands that bind to receptors overexpressed on cancer cells, thereby facilitating targeted uptake.

Table 1: Potential Targeted Delivery Strategies for this compound

| Delivery Strategy | Mechanism of Action | Potential Advantages in Non-clinical Models |

| Prodrugs | Chemical modification to an inactive form, activated by specific conditions (e.g., tumor-specific enzymes, hypoxia). manchester.ac.uk | Increased tumor selectivity, reduced systemic toxicity. |

| Nanocarriers | Encapsulation within nanoparticles, liposomes, or micelles. mdpi.com | Improved solubility and stability, passive targeting via the enhanced permeability and retention (EPR) effect, potential for active targeting. |

| ADEPT/GDEPT | Use of antibody-enzyme conjugates or gene delivery to locally activate the prodrug. mdpi.com | High specificity of drug release at the tumor site. |

Discovery of Novel Molecular Targets and Pathways

While the primary mechanism of action for nitrogen mustards involves the alkylation of DNA, leading to cytotoxicity, emerging research suggests that these compounds may have other molecular targets. wikipedia.orgmdpi.com A critical avenue for future research is the identification of novel molecular targets and pathways affected by this compound.

Studies on other aniline (B41778) mustards have revealed that they can induce cellular responses beyond DNA damage. For instance, some aniline mustard analogues have been shown to target mitochondria, specifically complex I of the electron transport chain, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis. nih.govnih.govmit.edu Given its structure, this compound may also exhibit such off-target effects, which could be harnessed for therapeutic benefit. Investigating its impact on mitochondrial function and cellular redox homeostasis is therefore a priority.

Integration of High-Throughput Screening and Omics Technologies in Mechanistic Research

To efficiently explore the biological activities of this compound and its derivatives, the integration of high-throughput screening (HTS) and "omics" technologies is essential. HTS can be employed to rapidly assess the cytotoxicity of the compound against a wide range of cancer cell lines, identifying potential candidates for further development. dovepress.comnih.gov HTS assays can also be designed to screen for specific molecular events, such as the inhibition of particular enzymes or the activation of specific signaling pathways.

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a comprehensive view of the cellular response to treatment with this compound. frontiersin.orgmdpi.commdpi.com By analyzing changes in gene expression, protein levels, and metabolite profiles, researchers can gain a deeper understanding of the compound's mechanism of action, identify pathways associated with sensitivity or resistance, and discover potential biomarkers. frontiersin.orgmdpi.com This multi-omics approach will be invaluable for elucidating the complex biological effects of this novel compound.

Exploration of this compound in Material Science or Catalysis

Beyond its potential biological applications, the chemical structure of this compound suggests that it could have utility in material science. The phenoxy group is a key component of phenoxy resins, which are known for their excellent adhesion, chemical resistance, and thermal stability. britannica.comcorrosionpedia.comphlextek.com These properties make them suitable for a variety of applications, including coatings, adhesives, and composites. phlextek.comhuntsman.com

Future research could explore the potential of this compound as a monomer or an additive in the synthesis of novel polymers. The presence of the reactive nitrogen mustard moiety could be exploited to create cross-linked polymers with unique properties. For example, it might be possible to develop self-healing materials or coatings with enhanced durability. The catalytic potential of the compound, perhaps in organometallic chemistry, also warrants investigation, given the presence of heteroatoms that could coordinate with metal centers. nih.gov

Application of Artificial Intelligence and Machine Learning in Chemical Design and Prediction of Interactions

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research. intelligencia.ai These powerful computational tools can be applied to accelerate the development and understanding of this compound and its analogues.

ML models can be trained on existing data for similar compounds to predict the biological activity, toxicity, and pharmacokinetic properties of novel derivatives. arxiv.orgnih.govmdpi.com This can help to prioritize the synthesis of the most promising candidates, saving time and resources. arxiv.org Generative AI models can even be used to design entirely new molecules with desired properties, exploring a vast chemical space that would be inaccessible through traditional methods. arxiv.org

Furthermore, AI and ML can be used to analyze the large datasets generated by omics technologies, identifying complex patterns and correlations that might be missed by human researchers. mdpi.com This can lead to new insights into the mechanism of action of this compound and help to identify novel therapeutic strategies.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying N,N-Bis(2-chloroethyl)-2-phenoxyaniline in pharmaceutical impurity profiling?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection is the standard method, as outlined in European Pharmacopoeia (EP) guidelines. For example, impurity profiling of Nimesulide requires reverse-phase HPLC with a C18 column and mobile phase optimization (e.g., acetonitrile:phosphate buffer) to resolve structurally similar impurities . Mass spectrometry (LC-MS) can further confirm identity and degradation products.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to its alkylating properties and potential release of toxic HCl gas, researchers must use a fume hood, wear nitrile gloves, safety goggles, and lab coats. Storage should be in airtight containers under inert gas (e.g., nitrogen) to prevent degradation. Emergency protocols for spills include neutralization with sodium bicarbonate and immediate ventilation .

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the bis-chloroethyl and phenoxyaniline moieties. Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups (e.g., C-Cl stretching at ~550 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH conditions, and what degradation pathways are observed?

- Methodological Answer : Stability studies in buffered solutions (pH 1–13) at 37°C reveal rapid hydrolysis under alkaline conditions (pH >10), yielding 2-phenoxyaniline and chloroethanol derivatives. Acidic conditions (pH <3) promote slower degradation via N-dealkylation. LC-MS tracks degradation products, while kinetic modeling (e.g., Arrhenius plots) predicts shelf-life .

Q. What in vitro models are suitable for studying its antitumor mechanisms under hypoxic conditions?

- Methodological Answer : Hypoxic chambers (1% O₂) with cancer cell lines (e.g., HCT-116 or A549) are used to mimic tumor microenvironments. Assays include:

- HIF-1α inhibition : Western blotting or ELISA to measure hypoxia-inducible factor levels.

- Cytotoxicity : Comparative MTT assays under normoxia vs. hypoxia to assess selective toxicity .

Q. How can discrepancies in cytotoxicity data across cell lines be resolved?

- Methodological Answer : Contradictions may arise from differences in cell permeability (e.g., P-glycoprotein expression), metabolic activity, or DNA repair efficiency. Standardize assays (e.g., clonogenic vs. MTT) and include controls like cisplatin. Use siRNA knockdown to isolate mechanisms (e.g., BRCA1-deficient vs. wild-type cells) .

Q. What challenges arise in synthesizing high-purity this compound?

- Methodological Answer : Key challenges include controlling stoichiometry during alkylation of 2-phenoxyaniline with 2-chloroethyl groups to avoid mono- or over-alkylated by-products. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) and monitoring by thin-layer chromatography (TLC) improve yield. Recrystallization from ethanol removes residual impurities .

Q. How does its alkylating activity compare to nitrogen mustards (e.g., HN1) in DNA cross-linking assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.